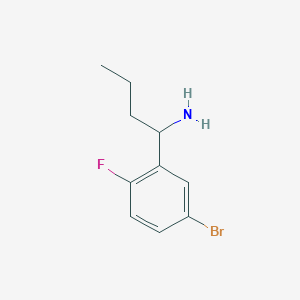

1-(5-Bromo-2-fluorophenyl)butan-1-amine

Description

Phenylalkylamines are a broad class of organic compounds characterized by a phenyl group attached to an alkyl chain that bears an amino group. nih.gov This structural motif is a cornerstone in the design of many biologically active molecules. The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—onto the phenyl ring can profoundly influence the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net These modifications can lead to enhanced potency, selectivity, and pharmacokinetic profiles, making halogenated phenylalkylamines a focal point of extensive research in medicinal chemistry and pharmacology.

These compounds are particularly significant as ligands for various receptors in the central nervous system, most notably serotonin (B10506) (5-HT) receptors. researchgate.netnih.gov The modulation of these receptors is implicated in a wide range of physiological and pathological processes, and as such, halogenated phenylalkylamines have been investigated for their potential as antidepressants, anxiolytics, and antipsychotics. The strategic placement of halogens can fine-tune the electronic and steric properties of the molecule, thereby influencing its interaction with the receptor binding pocket.

1-(5-Bromo-2-fluorophenyl)butan-1-amine belongs to the butanamine subclass of phenylalkylamines. Butanamine, also known as n-butylamine, is a primary aliphatic amine consisting of a four-carbon alkyl chain with an amino group at one end. ebi.ac.ukwikipedia.org When this butanamine structure is modified to include a phenyl ring at the first carbon of the butane (B89635) chain, it forms a phenylbutan-1-amine scaffold.

The specific compound , this compound, is a derivative of this scaffold with two halogen substitutions on the phenyl ring: a bromine atom at the 5-position and a fluorine atom at the 2-position. This di-halogenation pattern is a key feature that distinguishes its chemical properties and potential biological activity from simpler butanamine derivatives. The presence of both bromine and fluorine introduces a unique electronic environment to the aromatic ring, which can influence its reactivity and interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C10H13BrFN |

| Molecular Weight | 246.12 g/mol |

| CAS Number | 1270419-97-0 |

Academic research in the field of substituted amines is vibrant and multifaceted, driven by their prevalence in pharmaceuticals and agrochemicals. sciencedaily.com A significant trend is the development of novel synthetic methodologies to access structurally diverse and complex amines. sciencedaily.com This includes the exploration of new catalysts and reaction conditions to achieve chemo-, regio-, and stereoselective syntheses. The synthesis of chiral amines is of particular interest, as the stereochemistry of a molecule is often crucial for its biological activity.

Another major research thrust is the investigation of the structure-activity relationships (SAR) of substituted amines. researchgate.netnih.gov By systematically modifying the substituents on the amine scaffold and evaluating the resulting changes in biological activity, researchers can gain insights into the molecular determinants of a compound's function. This knowledge is instrumental in the rational design of new molecules with improved therapeutic properties. Furthermore, there is a growing interest in the application of computational methods, such as molecular modeling and quantitative structure-activity relationship (QSAR) studies, to predict the biological activity of novel substituted amines and to guide their synthesis and experimental evaluation.

The rationale for investigating this compound stems from several key considerations at the intersection of its structural features and the broader context of medicinal chemistry research. The presence of both a bromine and a fluorine atom on the phenyl ring is of particular interest. Fluorine is a common substituent in drug design due to its ability to enhance metabolic stability and binding affinity. Bromine, being more lipophilic, can also influence the compound's pharmacokinetic profile and its interactions with hydrophobic pockets in target proteins.

Given the established role of halogenated phenylalkylamines as modulators of central nervous system targets, it is plausible that this compound could exhibit interesting pharmacological properties. Its structural similarity to known psychoactive compounds suggests that it may interact with serotonin or other neurotransmitter receptors. Therefore, the synthesis and biological evaluation of this compound are a logical step in the exploration of new chemical space for potential therapeutic applications. The investigation of such novel substituted amines contributes to the fundamental understanding of structure-activity relationships and may lead to the discovery of new lead compounds for drug development.

| Compound Name |

|---|

| 1-(5-Bromo-2-fluorophenyl)butan-1-one |

| (R)-1-(5-Bromo-2-fluorophenyl)butan-1-amine |

| (S)-1-(5-Bromo-2-fluorophenyl)but-3-en-1-amine |

| 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one |

| 5-Bromo-2-fluorobenzeneboronic acid |

| 1-(5-Bromo-2-fluorophenyl)ethanone |

| 5-Bromo-6-fluoropyridin-2-amine |

Structure

3D Structure

Properties

Molecular Formula |

C10H13BrFN |

|---|---|

Molecular Weight |

246.12 g/mol |

IUPAC Name |

1-(5-bromo-2-fluorophenyl)butan-1-amine |

InChI |

InChI=1S/C10H13BrFN/c1-2-3-10(13)8-6-7(11)4-5-9(8)12/h4-6,10H,2-3,13H2,1H3 |

InChI Key |

RHCWFJIWXDBMTP-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=C(C=CC(=C1)Br)F)N |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

In the ¹H NMR spectrum of 1-(5-Bromo-2-fluorophenyl)butan-1-amine, each proton or group of equivalent protons will produce a distinct signal. The chemical shift (δ), signal multiplicity (splitting pattern), and integration value are key parameters.

Aromatic Protons: The three protons on the phenyl ring would appear in the aromatic region, typically between δ 7.0 and 7.8 ppm. Due to the substitution pattern, they will show complex splitting patterns (multiplets) arising from coupling to each other and to the adjacent fluorine atom.

Methine Proton (-CH-NH₂): The proton on the carbon atom attached to both the phenyl ring and the amine group would likely appear as a triplet or a more complex multiplet around δ 4.0-4.5 ppm, shifted downfield by the adjacent electronegative nitrogen and the aromatic ring.

Amine Protons (-NH₂): The two protons of the primary amine group would typically give a broad singlet that can appear over a wide range of chemical shifts (δ 1.5-3.5 ppm), and its position can be concentration and solvent dependent.

Butyl Chain Protons (-CH₂CH₂CH₃): The protons of the butyl group will appear in the upfield region (δ 0.8-1.8 ppm). The terminal methyl (-CH₃) group would be a triplet, while the two methylene (B1212753) (-CH₂-) groups would appear as complex multiplets due to coupling with adjacent protons.

Predicted ¹H NMR Data (Based on general principles and data for similar structures)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.0 - 7.8 | m |

| -CH-NH₂ | 4.0 - 4.5 | t |

| -NH₂ | 1.5 - 3.5 | br s |

| -CH₂- | 1.3 - 1.8 | m |

| -CH₂- | 1.2 - 1.6 | m |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule.

Aromatic Carbons: The six carbons of the phenyl ring will show signals in the δ 115-165 ppm region. The carbon attached to the fluorine (C-F) will exhibit a large coupling constant, resulting in a doublet. The carbon attached to the bromine (C-Br) will also have a characteristic chemical shift.

Methine Carbon (-CH-NH₂): This carbon would resonate in the δ 50-60 ppm range.

Butyl Chain Carbons: The carbons of the butyl chain will appear in the upfield region (δ 10-40 ppm).

Predicted ¹³C NMR Data (Based on general principles and data for similar structures)

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-F | 158 - 162 (d) |

| Aromatic C-Br | 110 - 115 |

| Aromatic C-H & C-C | 117 - 145 |

| -CH-NH₂ | 50 - 60 |

| -CH₂- | 35 - 45 |

| -CH₂- | 18 - 25 |

Fluorine-19 (¹⁹F) NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative technique. It provides a direct observation of the fluorine nucleus. For this compound, a single signal would be expected. The chemical shift of this signal and its coupling to nearby protons (H-F coupling) would confirm the fluorine's position on the aromatic ring. The signal would likely appear as a multiplet due to coupling with the ortho and meta aromatic protons.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It would be used to trace the connectivity within the butyl chain and to correlate the methine proton with the adjacent methylene protons and aromatic protons.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is essential for assigning which proton signal corresponds to which carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is invaluable for establishing the connectivity between different parts of the molecule, for instance, linking the methine proton to the carbons of the aromatic ring, and confirming the position of the butylamine (B146782) substituent relative to the bromine and fluorine atoms.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy probe the vibrational modes of a molecule, providing information about the functional groups present.

For this compound, characteristic absorption bands would be expected:

N-H Stretching: Primary amines show two characteristic bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds.

C-H Stretching: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butyl group appear just below 3000 cm⁻¹.

N-H Bending: A scissoring vibration for the primary amine is expected around 1590-1650 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations occur in the 1450-1600 cm⁻¹ region.

C-N Stretching: This vibration is typically found in the 1020-1250 cm⁻¹ range.

C-F and C-Br Stretching: The carbon-fluorine and carbon-bromine stretching vibrations would appear in the fingerprint region, typically around 1000-1300 cm⁻¹ for C-F and 500-650 cm⁻¹ for C-Br.

Expected FT-IR Data

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

| N-H Bend | 1590 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-F Stretch | 1000 - 1300 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization. For this compound (C₁₀H₁₃BrFN), the molecular weight is approximately 246.12 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by 2 m/z units.

Common fragmentation pathways would likely involve the loss of the butyl chain and cleavage at the C-C bond adjacent to the amine, leading to characteristic fragment ions. For instance, a prominent peak might correspond to the loss of a propyl radical (•C₃H₇) to form an ion of the structure [5-Br-2-F-C₆H₃-CH=NH₂]⁺. Predicted mass spectrometry data for a related isomer, 1-(5-bromo-2-fluorophenyl)propan-2-amine, shows a prominent [M+H]⁺ ion at m/z 232.01317 in positive ion mode. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. For aromatic amines like this compound, the UV-Vis spectrum is primarily influenced by the electronic structure of the substituted benzene (B151609) ring. The lone pair of electrons on the nitrogen atom can engage in conjugation with the π-system of the aromatic ring. youtube.comcsjmu.ac.in This interaction affects the energy levels of the molecular orbitals, leading to characteristic absorption bands.

The presence of electron-withdrawing groups, such as bromine and fluorine, on the phenyl ring generally decreases the basicity of the amine and influences the electronic transitions. jove.com Specifically, these substituents can shift the absorption maxima (λmax) to different wavelengths. The absorption spectrum of aromatic compounds is often characterized by multiple bands arising from π → π* and n → π* transitions. The extent of conjugation and the nature of the substituents dictate the energy and intensity of these transitions. libretexts.org For instance, the addition of a double bond to a conjugated system typically results in a bathochromic shift (shift to longer wavelengths) of about 30 to 40 nm. libretexts.org

In the case of this compound, the phenyl ring substituted with both a bromine and a fluorine atom will exhibit a complex UV-Vis spectrum. The electronic transitions are influenced by the interplay of the inductive effects of the halogens and the resonance effect of the amino group. youtube.com The absorption maxima for halogenated aromatic compounds shift towards the red end of the spectrum as the size of the halogen atom increases. docbrown.info Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can complement experimental data by predicting the electronic transitions and providing a deeper understanding of the observed spectrum. researchgate.net

Table 1: Expected UV-Vis Absorption Characteristics

| Transition Type | Expected Wavelength Range (nm) | Influencing Factors |

|---|---|---|

| π → π* | 200-300 | Phenyl ring conjugation, bromo and fluoro substituents |

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Determination

The determination of enantiomeric excess (ee) is critical for chiral compounds, and both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for this purpose. nih.gov The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). nih.gov

Chiral HPLC: This is a widely used method for separating enantiomers. nih.gov For amines, derivatization with a chiral reagent can form diastereomers that are separable on a standard achiral column. nih.gov However, direct separation on a CSP is often preferred. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for a broad range of chiral compounds. acs.org The choice of mobile phase and detector (e.g., UV detector) is crucial for achieving good resolution and sensitivity. acs.org

Chiral GC: Gas chromatography is another valuable technique for determining enantiomeric excess, particularly for volatile compounds. libretexts.orgresearchgate.net Similar to HPLC, chiral GC relies on the use of a chiral stationary phase, often a cyclodextrin (B1172386) derivative. wiley.comchromatographyonline.com For amines, derivatization is sometimes necessary to improve volatility and chromatographic performance. wiley.com The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram. libretexts.org The equation used is:

ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100

Where Area_R and Area_S are the peak areas of the R and S enantiomers, respectively. libretexts.org

Table 2: Chromatographic Methods for Enantiomeric Excess Determination

| Technique | Stationary Phase Type | Typical Mobile/Carrier Gas | Detection Method |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., Lux i-Amylose-1) | Hexane/Isopropanol | UV |

Research has demonstrated the successful separation of various chiral amines and related compounds using these techniques. wiley.comchromatographyonline.comnih.gov The selection of the specific chiral column and chromatographic conditions is determined by the physicochemical properties of the analyte. researchgate.net

X-ray Crystallography for Solid-State Structure Analysis

The solid-state structure reveals important information about intermolecular interactions, such as hydrogen bonding, which can influence the physical properties of the compound. For chiral amines, the packing of molecules in the crystal lattice is of particular interest. researchgate.netnih.gov

Table 3: Illustrative Crystallographic Data for a Related Chiral Amine

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P21/c | mdpi.com |

| C-N Bond Length (amino) | 1.45 (2) Å | mdpi.com |

While specific crystallographic data for this compound is not publicly available, the analysis of structurally similar compounds provides a strong indication of the type of information that can be obtained. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Modeling of 1 5 Bromo 2 Fluorophenyl Butan 1 Amine

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

DFT studies are a cornerstone of modern computational chemistry, providing a framework for understanding the electronic structure and properties of molecules. Such studies would typically involve the following analyses for 1-(5-Bromo-2-fluorophenyl)butan-1-amine:

Conformational Analysis and Potential Energy Surfaces

Due to the presence of rotatable bonds, this compound can exist in various spatial arrangements or conformations.

Torsional Profile Analysis and Conformational Dynamics

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Torsional profile analysis is a computational method used to explore the conformational space of a molecule by systematically rotating specific rotatable bonds and calculating the corresponding potential energy. This analysis helps identify low-energy, stable conformations and the energy barriers between them.

For this compound, the key rotatable bonds are the Cα-Cβ bond of the butylamine (B146782) side chain and the C-C bond connecting the phenyl ring to the aminobutyl group. A detailed torsional scan of these bonds would reveal the preferred orientations of the butylamine side chain relative to the substituted phenyl ring. The presence of the bulky bromine atom and the electronegative fluorine atom on the phenyl ring introduces steric and electronic constraints that significantly influence the conformational preferences.

The conformational dynamics of the molecule can be further investigated by analyzing the relative energies of the different conformers. It is hypothesized that the global minimum energy conformation and other low-energy conformers, which are readily accessible at physiological temperatures, are the most likely to be biologically active.

Below is a hypothetical dataset from a torsional profile analysis, illustrating the relative energies of different staggered conformations around the Cα-Cβ bond.

| Dihedral Angle (°) | Conformer Description | Relative Energy (kcal/mol) |

| 60 | Gauche 1 | 0.5 |

| 180 | Anti | 0.0 |

| 300 (-60) | Gauche 2 | 0.6 |

This interactive table presents hypothetical relative energies for the staggered conformations of this compound. The 'Anti' conformation, where the phenyl ring and the terminal methyl group of the butyl chain are furthest apart, is typically the most stable.

Molecular Mechanics and Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful computational tools for studying the behavior of molecules over time. MM methods use classical physics to model the potential energy surface of a molecule, allowing for the rapid calculation of molecular geometries and energies. MD simulations, on the other hand, simulate the movement of atoms and molecules over a specific period, providing insights into the dynamic behavior and conformational flexibility of the system.

For this compound, an MD simulation in a simulated physiological environment (e.g., in a water box with physiological salt concentration) would reveal how the molecule behaves in solution. This would provide information on its conformational flexibility, the stability of different conformers identified from the torsional profile analysis, and the intramolecular interactions that govern its shape.

Key parameters that would be analyzed from an MD simulation include the root-mean-square deviation (RMSD) to assess the stability of the simulation, and the root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.

The following table presents a hypothetical summary of results from a 100-nanosecond MD simulation of this compound.

| Simulation Parameter | Value | Interpretation |

| Average RMSD | 1.2 Å | The simulation has reached equilibrium and the overall structure of the molecule is stable. |

| RMSF of Butylamine Chain | 2.5 Å | The butylamine side chain exhibits significant flexibility, which may be important for binding to its biological target. |

| RMSF of Phenyl Ring | 0.8 Å | The substituted phenyl ring is relatively rigid. |

This interactive table summarizes hypothetical data from a molecular dynamics simulation. The higher RMSF of the butylamine chain compared to the phenyl ring suggests its potential role in adopting different conformations to fit into a binding pocket.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Substituted Phenylalkylamines

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.govnih.gov For substituted phenylalkylamines, QSAR models can be developed to predict their activity based on various molecular descriptors. researchgate.netnih.gov

These descriptors can be categorized into several types, including:

Electronic descriptors: These describe the electronic properties of the molecule, such as partial charges, dipole moment, and orbital energies.

Steric descriptors: These relate to the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its transport and binding to biological targets.

A QSAR model for a series of substituted phenylalkylamines, including this compound, could reveal the key structural features that determine their biological activity. For instance, the model might indicate that the presence of a halogen at a specific position on the phenyl ring and the length of the alkylamine chain are critical for activity. The statistical quality of a QSAR model is often assessed by parameters like the cross-validation coefficient (q²) and the non-cross-validation coefficient (R²). nih.gov

A hypothetical QSAR equation for a series of phenylalkylamines might look like this:

Log(Activity) = 0.5 * LogP - 0.2 * (Molecular Volume) + 0.8 * (Dipole Moment) + Constant

This equation would suggest that higher hydrophobicity (LogP) and a larger dipole moment are positively correlated with activity, while a larger molecular volume is negatively correlated.

Molecular Docking and Molecular Dynamics Simulations for Proposed Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. nih.gov This technique is instrumental in understanding the potential interactions between this compound and its biological targets, such as G-protein coupled receptors (GPCRs) or ion channels. nih.govnih.gov

A molecular docking study would involve placing the 3D structure of this compound into the binding site of a target protein and evaluating the binding affinity using a scoring function. The results would provide a plausible binding mode, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Following docking, MD simulations of the ligand-protein complex can be performed to assess the stability of the predicted binding mode and to observe the dynamic behavior of the complex over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding and provide a more detailed picture of the binding event.

The table below presents hypothetical results from a molecular docking study of this compound with a hypothetical receptor.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Key Interacting Residues | Asp110, Phe345, Trp348 |

| Types of Interactions | Hydrogen bond with Asp110, Pi-pi stacking with Phe345 and Trp348 |

This interactive table showcases hypothetical data from a molecular docking study. The negative binding affinity indicates a favorable interaction, and the identified residues and interaction types provide a basis for understanding the specificity of the binding.

Reaction Mechanisms and Chemical Transformations of 1 5 Bromo 2 Fluorophenyl Butan 1 Amine

Elucidation of Amination Mechanisms

The primary method for synthesizing 1-(5-Bromo-2-fluorophenyl)butan-1-amine and related structures is through reductive amination. This process typically starts from the corresponding ketone, 1-(5-bromo-2-fluorophenyl)butan-1-one.

The mechanism proceeds in two main steps libretexts.org:

Imine Formation : The ketone reacts with an amine source, such as ammonia (B1221849), to form a hemiaminal intermediate, which then dehydrates to form a ketimine.

Reduction : The C=N double bond of the imine is subsequently reduced to a C-N single bond. This reduction can be achieved using various hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation (H₂ over a metal catalyst like Ni or Pd). libretexts.orglibretexts.org

Reductive amination is a versatile method for creating primary, secondary, and tertiary amines from aldehydes and ketones. libretexts.org Another potential, though less direct, synthetic route involves the SN2 reaction of an appropriate alkyl halide with an amine, but this method can be complicated by multiple alkylations, leading to mixtures of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.orglibretexts.org

Electrophilic and Nucleophilic Aromatic Substitution on the Halogenated Phenyl Ring

The reactivity of the phenyl ring in this compound towards substitution is governed by the directing effects of its substituents: the aminoalkyl group, the fluorine atom, and the bromine atom.

Electrophilic Aromatic Substitution (EAS) : In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. fiveable.me The directing effects of the existing substituents determine the position of the incoming electrophile.

-CH(NH₂)C₃H₇ group : This alkylamine group is strongly activating and an ortho, para-director.

-F (Fluoro group) : Halogens are deactivating yet ortho, para-directing due to the competing effects of induction (electron-withdrawing) and resonance (electron-donating). numberanalytics.com

-Br (Bromo group) : Similar to fluorine, bromine is a deactivating, ortho, para-director. numberanalytics.com

The combined effect of these groups makes the ring more activated than benzene (B151609) itself, with substitution favored at positions ortho and para to the aminoalkyl group. The fluorine at position 2 and bromine at position 5 will sterically and electronically influence the precise location of further substitution. The rate-determining step in these reactions is the initial attack by the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) : Nucleophilic aromatic substitution involves the replacement of a leaving group on the ring by a nucleophile. This reaction is generally difficult for simple aryl halides and requires either very strong reaction conditions or the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group. libretexts.orgyoutube.com In this compound, the ring is activated by an electron-donating group, making SNAr unfavorable. However, if forced, the relative leaving group ability of halogens in SNAr is F > Cl > Br > I. This is because the rate-determining step is the nucleophilic attack on the carbon bearing the leaving group, and the high electronegativity of fluorine makes this carbon more electrophilic and stabilizes the intermediate Meisenheimer complex. libretexts.orgyoutube.com Therefore, under suitable conditions, the fluorine atom would be preferentially substituted over the bromine atom.

Stereoselective Transformations at the Chiral Center

The carbon atom attached to the amine group is a stereocenter, meaning this compound can exist as a pair of enantiomers. The synthesis of a single enantiomer requires stereoselective methods. acs.org A primary strategy is the asymmetric reduction of the precursor ketimine, derived from 1-(5-bromo-2-fluorophenyl)butan-1-one.

Highly stereoselective reductions can be achieved using various techniques thieme-connect.comacs.org:

Chiral Auxiliaries : A removable chiral group can be attached to the nitrogen of the imine. The steric hindrance of this auxiliary directs the approach of the reducing agent to one face of the C=N double bond, leading to a diastereomerically enriched product. The auxiliary is cleaved in a subsequent step to yield the enantiomerically enriched amine. thieme-connect.com

Catalytic Asymmetric Hydrogenation : Transition metal catalysts (e.g., Iridium, Rhodium, Ruthenium) complexed with chiral ligands can catalyze the hydrogenation of the imine with high enantioselectivity. acs.orgnih.gov The development of new chiral phosphorus ligands has been a driving force in this area. nih.gov

Stoichiometric Chiral Reducing Agents : Reagents like those derived from chiral boranes can effectively reduce imines to chiral amines.

The table below summarizes common approaches for the stereoselective synthesis of chiral amines.

| Method | Description | Key Features |

| Chiral Auxiliary | A chiral molecule is temporarily incorporated to direct the stereochemical course of a reaction. thieme-connect.com | Often high diastereoselectivity; requires additional steps for attachment and removal of the auxiliary. |

| Asymmetric Catalysis | A small amount of a chiral catalyst creates a large amount of a chiral product. acs.org | High atom economy; catalyst development can be complex; high enantiomeric excesses are possible. |

| Enzyme Catalysis | Biocatalysts like transaminases can be used for asymmetric synthesis. | High selectivity and mild reaction conditions; substrate scope can be limited. |

Catalytic Reactions Involving the Amine Functionality

The primary amine group is a versatile functional handle for a variety of catalytic transformations, most notably N-alkylation and N-acylation.

N-Alkylation : The reaction of the amine with alkyl halides can introduce alkyl groups onto the nitrogen atom. While this can occur without a catalyst, it often leads to over-alkylation. wikipedia.org Catalytic methods provide better control.

N-Acylation : Primary amines readily react with acid chlorides or anhydrides to form amides. This reaction is typically carried out in the presence of a non-nucleophilic base, like pyridine, to neutralize the HCl byproduct and drive the reaction to completion. ncert.nic.in

Buchwald-Hartwig Amination : The amine can serve as a nucleophile in palladium-catalyzed cross-coupling reactions with aryl halides or triflates to form diaryl- or alkylarylamines. wikipedia.orgnih.gov This reaction has a broad scope and is fundamental in modern synthetic chemistry.

Oxidation and Reduction Chemistry of the Compound

Oxidation : The oxidation of primary amines can lead to a variety of products depending on the oxidant and reaction conditions. The oxidation of primary amines can be complex and difficult to control. thieme.de

Oxidation can yield imines, which may subsequently hydrolyze to a ketone.

Stronger oxidation can lead to the formation of oximes or nitriles.

Reagents like hydrogen peroxide or peroxy acids can oxidize tertiary amines to amine oxides, but their reaction with primary amines is more complex, often leading to a mixture of products. libretexts.org Flavoprotein amine oxidases are enzymes that catalyze the oxidation of amines to imines. nih.gov

Reduction : The reduction chemistry can target either the aromatic ring or the substituents.

Aromatic Ring Reduction : The benzene ring is thermodynamically stable and its reduction requires forcing conditions. Catalytic hydrogenation at high pressure and temperature with catalysts like Pt, Pd, or Ni can reduce the ring to a cyclohexane (B81311) derivative. libretexts.orglumenlearning.com The Birch reduction, using an alkali metal (like Li or Na) in liquid ammonia with an alcohol, can reduce the aromatic ring to a 1,4-cyclohexadiene (B1204751) derivative. lumenlearning.com The presence of electron-donating groups generally decreases the reactivity of the arene in metal reductions. lumenlearning.com

Reductive Dehalogenation : The bromine atom can often be selectively removed via catalytic hydrogenation. Palladium on carbon (Pd/C) with a hydrogen source is a common system for this transformation, typically leaving the fluoro-substituent intact.

Investigation of Stability and Degradation Pathways

The stability of this compound is influenced by environmental factors such as light, temperature, and the presence of chemical or biological agents.

Chemical Stability : Halogenated aromatic compounds are generally stable. However, the C-F bond is significantly stronger than the C-Br bond, suggesting that degradation pathways involving halogen cleavage would likely affect the bromine atom first. Under certain conditions, such as with strong bases, elimination reactions could occur.

Degradation : Anaerobic microbial consortia have been shown to degrade halogenated phenols, often through reductive dehalogenation. nih.govnih.gov Studies on chlorophenols and bromophenols show that degradation is often coupled to sulfate (B86663) reduction, with stoichiometric release of the halide. nih.gov Interestingly, some consortia that degrade chloro- and bromophenols are unable to metabolize the corresponding fluorophenol, highlighting the high stability of the C-F bond. nih.gov Photodegradation is another possible pathway, as aromatic amines and halides can be susceptible to decomposition upon exposure to UV light.

Structure Activity Relationship Sar and Mechanistic Studies of Halogenated Phenylalkylamine Analogs

Impact of Halogen Substituents (Bromine and Fluorine) on Molecular Recognition and Interaction Mechanisms

The presence and positioning of halogen substituents on the phenyl ring of phenylalkylamines are critical determinants of their pharmacological profile. In the case of 1-(5-Bromo-2-fluorophenyl)butan-1-amine, the bromine and fluorine atoms profoundly influence its electronic and steric properties, which in turn govern its molecular interactions with biological targets.

The 2,5-dihalogenation pattern is known to produce potent biological activity in related phenylethanolamine series. nih.gov The fluorine atom at the 2-position is highly electronegative and can act as a hydrogen bond acceptor. Its small size means it introduces minimal steric hindrance. The bromine atom at the 5-position is larger and more polarizable, capable of forming halogen bonds—a type of non-covalent interaction where the electropositive crown of the halogen interacts with a nucleophilic site on the target protein. This combination of a compact hydrogen bond acceptor (fluorine) and a larger, polarizable group (bromine) creates a unique electronic footprint on the aromatic ring, influencing how the molecule fits into and interacts with the specific amino acid residues of a receptor or transporter binding pocket.

Role of the Butane (B89635) Chain and Stereochemistry on Target Interaction

The alkylamine side chain is a crucial component for the interaction of phenylalkylamines with their molecular targets. The four-carbon butane chain of this compound provides significant conformational flexibility. This allows the molecule to adopt various spatial arrangements, enabling an optimal fit within the binding site of a target protein. The length of the alkyl chain can modulate the distance between the aromatic ring and the terminal amine group, a key factor for aligning with interaction points within a binding pocket.

A critical feature of this compound is that the amine group is attached to the first carbon of the butane chain (the α-carbon). This carbon is bonded to four different groups (the bromo-fluorophenyl ring, a hydrogen atom, the amine group, and the propyl remainder of the chain), making it a chiral center. Consequently, the compound exists as two distinct stereoisomers: (R)-1-(5-Bromo-2-fluorophenyl)butan-1-amine and (S)-1-(5-Bromo-2-fluorophenyl)butan-1-amine.

Biological targets such as receptors and transporters are themselves chiral, composed of L-amino acids. This inherent chirality results in stereoselective interactions, where one stereoisomer often exhibits significantly higher binding affinity or functional activity than the other. nih.gov For many centrally active phenylalkylamines, the (R)-isomer or the (S)-isomer displays preferential binding and efficacy at specific receptors or transporters. Therefore, the biological activity of this compound would be highly dependent on the specific stereoisomer being studied.

Mechanistic Insights into Receptor Binding and Transporter Interactions for Phenylalkylamines

Phenylalkylamine analogs are well-known to interact with monoamine transporters (MATs), which include the serotonin (B10506) transporter (SERT), the dopamine (B1211576) transporter (DAT), and the norepinephrine (B1679862) transporter (NET). nih.gov These transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft back into the presynaptic neuron, thus terminating their signal. nih.govwikipedia.org The transport process is driven by ion gradients, with the transporter coupling the movement of the monoamine substrate to the co-transport of sodium (Na⁺) and chloride (Cl⁻) ions into the cell. nih.govwikipedia.org

The binding of phenylalkylamines can occur at the primary substrate binding site (the orthosteric site) or at a secondary, allosteric site that modulates the transporter's function. nih.gov Many phenylalkylamines act as substrates themselves; they are recognized by the transporter and translocated into the neuron, often competing with the endogenous neurotransmitter. wikipedia.org Some compounds, however, act as inhibitors, blocking the transporter and preventing reuptake without being transported themselves. The specific interaction depends on the fine details of the molecular structure. Co-crystallization studies with drosophila DAT have shown that various ligands, including substrates and inhibitors, can bind at the same orthosteric site, with the transporter undergoing conformational changes to accommodate them. nih.gov

Table 1: Ion Stoichiometry of Human Monoamine Transporters This table summarizes the number of ions co-transported with each molecule of substrate by the major monoamine transporters, a fundamental aspect of their mechanism.

| Transporter | Substrate | Na⁺ Ions | Cl⁻ Ions | K⁺ Counter-transport |

| SERT | Serotonin (5-HT) | 1 | 1 | 1 |

| DAT | Dopamine (DA) | 2 | 1 | 0 |

| NET | Norepinephrine (NE) | 1 | 1 | 0 |

| Data sourced from an overview of monoamine transporters. nih.gov |

Phenylalkylamines represent one of the most significant classes of ligands for serotonin 5-HT₂ receptors, particularly the 5-HT₂A subtype. nih.gov This receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gq proteins to initiate a signaling cascade involving phospholipase C. nih.gov Agonist binding to the 5-HT₂A receptor is known to induce profound effects on perception and cognition. nih.gov

SAR studies have established that substitutions on the phenyl ring are a key determinant of 5-HT₂A receptor affinity and efficacy. biomolther.orgnih.gov Halogen substituents, in particular, are common among potent 5-HT₂A agonists. biomolther.org The interaction mechanism involves the ligand settling into a binding pocket formed by the transmembrane helices of the receptor. The protonated amine of the side chain typically forms a salt bridge with a conserved aspartate residue, while the substituted phenyl ring engages in hydrophobic and electronic interactions with aromatic and aliphatic amino acid residues within the pocket. The specific halogenation pattern of this compound would dictate its precise orientation and binding energy within the 5-HT₂A receptor's binding site. Activation of the 5-HT₂A receptor by phenylalkylamine agonists has been definitively shown to mediate behavioral effects like locomotor hyperactivity in animal models. nih.gov

Table 2: General Structure-Activity Relationships of Phenylalkylamines at the 5-HT₂A Receptor This table outlines qualitative effects of structural modifications on the binding affinity of phenethylamine (B48288) derivatives for the 5-HT₂A receptor.

| Structural Modification | General Impact on 5-HT₂A Binding Affinity |

| Halogen group at para-position of phenyl ring | Generally maintained or increased affinity biomolther.org |

| Alkoxy or Nitro group on phenyl ring | Generally decreased affinity biomolther.org |

| Phenyl group attached to the amine nitrogen | Generally increased affinity biomolther.org |

| Findings based on SAR studies of phenethylamine derivatives. biomolther.org |

Beyond the canonical monoamine transporters and serotonin receptors, halogenated phenylalkylamines may interact with other molecular targets. Studies on structurally related halogenated phenylethanolamines have demonstrated that these compounds can act as potent antagonists at β-adrenergic receptors. nih.gov The 2,5-dihalogen substitution pattern, in particular, was associated with strong beta-blocking effects. nih.gov This suggests that this compound could potentially exhibit activity at adrenergic receptors.

Additionally, some phenylalkylamines are known to interact with voltage-gated calcium channels. nih.gov However, the nature of this interaction can be complex and non-competitive, suggesting binding at an allosteric site rather than the primary channel pore. nih.gov Other potential targets could include trace amine-associated receptors (TAARs), which are known to be activated by various phenylalkylamine structures.

Enzymatic Substrate Specificity and Inhibition Mechanisms

The metabolic fate of a phenylalkylamine is determined by its interaction with various enzyme systems. The structure of this compound makes it a potential substrate for several metabolic enzymes. Phenylalkylamines, including those with a butylamine (B146782) side chain, have been identified as substrates for the copper-containing enzyme ceruloplasmin. nih.gov

More commonly, such compounds are metabolized by monoamine oxidases (MAO-A and MAO-B) and cytochrome P450 (CYP450) enzymes. MAO enzymes catalyze the oxidative deamination of the primary amine group, a major pathway for the degradation of monoamine neurotransmitters and related xenobiotics. The halogen substituents on the phenyl ring can significantly influence whether the compound acts as a substrate or an inhibitor of MAO, and can affect the rate of metabolism.

Enzymes exhibit high substrate specificity, which is determined by the precise fit of a substrate into the enzyme's active site. nih.gov The specific structure of this compound—including its halogenation pattern, chain length, and stereochemistry—would determine its affinity and turnover rate by enzymes like MAO or various CYP450 isoforms. For example, studies on related ammonia-lyases show that changing a single amino acid in the active site can switch the enzyme's substrate preference, illustrating the high degree of structural recognition involved. nih.gov

1 5 Bromo 2 Fluorophenyl Butan 1 Amine As a Building Block in Complex Chemical Synthesis

Utility in the Synthesis of Chiral Pharmaceutical Intermediates

The demand for enantiomerically pure pharmaceuticals is a significant driver in the development of novel chiral building blocks. Chiral amines, in particular, are prevalent structural motifs in a vast array of biologically active compounds. The chirality of a drug molecule is often critical for its efficacy and safety. nih.gov 1-(5-Bromo-2-fluorophenyl)butan-1-amine, particularly in its enantiomerically pure (R)- or (S)-form, serves as a key precursor for intermediates in drug discovery programs.

The presence of the 5-bromo-2-fluorophenyl group is of particular interest. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions, while the bromine atom provides a handle for further synthetic transformations, such as cross-coupling reactions. This dual functionality allows for the late-stage diversification of drug candidates.

While direct synthesis of marketed drugs using this specific amine is not widely documented in publicly available literature, its structural analogues, such as chiral 1-phenylethylamines, are extensively used. nih.govresearchgate.net For instance, biocatalytic methods, employing enzymes like transaminases, have proven highly effective for the asymmetric synthesis of chiral amines from their corresponding ketones. mdpi.com This approach offers a green and efficient route to enantiopure amines like (R)-1-(5-bromo-2-fluorophenyl)butan-1-amine, which can then be incorporated into larger molecules.

Table 1: Potential Pharmaceutical Scaffolds from this compound

| Starting Material | Reaction Type | Resulting Scaffold | Potential Therapeutic Area |

| (R)-1-(5-Bromo-2-fluorophenyl)butan-1-amine | Amide Coupling with a Carboxylic Acid | Chiral Amide | Varied (e.g., CNS disorders, oncology) |

| (S)-1-(5-Bromo-2-fluorophenyl)butan-1-amine | Reductive Amination with a Ketone | Chiral Secondary Amine | Varied (e.g., cardiovascular, antiviral) |

| (R)-1-(5-Bromo-2-fluorophenyl)butan-1-amine | Suzuki Coupling (of the bromo group) | Biaryl-substituted Chiral Amine | Varied (e.g., anti-inflammatory) |

| (S)-1-(5-Bromo-2-fluorophenyl)butan-1-amine | Buchwald-Hartwig Amination (of the bromo group) | Arylated Chiral Amine | Varied (e.g., metabolic disorders) |

Derivatization for the Generation of Novel Chemical Libraries

The creation of diverse chemical libraries for high-throughput screening is a fundamental strategy in modern drug discovery. The structure of this compound is ideally suited for this purpose, offering multiple points for diversification. The primary amine functionality is a versatile handle for a wide range of chemical transformations.

Derivatization of the amine group can be readily achieved through reactions such as acylation, sulfonylation, reductive amination, and urea (B33335) or thiourea (B124793) formation. Each of these reactions introduces a new functional group and alters the physicochemical properties of the parent molecule. Furthermore, the bromine atom on the phenyl ring can be exploited in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) to introduce a wide array of substituents, thereby rapidly expanding the chemical space around the core scaffold.

The use of chiral derivatizing agents can also be employed to separate enantiomers or to introduce additional stereocenters, further increasing the complexity and diversity of the resulting library. nih.govnih.govresearchgate.netacs.org

Table 2: Exemplary Derivatization Reactions for Library Synthesis

| Reaction Type | Reagent Class | Functional Group Introduced |

| Acylation | Acid chlorides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| Reductive Amination | Aldehydes, Ketones | Secondary or Tertiary Amine |

| Urea Formation | Isocyanates | Urea |

| Thiourea Formation | Isothiocyanates | Thiourea |

| Suzuki Coupling | Boronic acids/esters | Aryl, Heteroaryl |

| Sonogashira Coupling | Terminal alkynes | Alkynyl |

| Heck Coupling | Alkenes | Alkenyl |

Contribution to the Development of New Synthetic Methodologies

The development of novel synthetic methods often relies on the availability of unique and reactive substrates to test and showcase the utility of a new transformation. Chiral amines and their derivatives are frequently employed in the development of asymmetric synthesis and catalysis. hilarispublisher.comchiralpedia.com

This compound can serve as a substrate in the development of new C-N bond-forming reactions, catalytic asymmetric transformations, and methods for the stereoselective synthesis of complex amines. For example, its use in diastereoselective reactions, where the existing stereocenter directs the formation of a new one, is a powerful strategy for building molecules with multiple stereocenters.

Moreover, the development of efficient methods for the synthesis of this compound itself contributes to the broader field of synthetic methodology. Asymmetric hydrogenation or biocatalytic transamination of the corresponding ketone, 1-(5-bromo-2-fluorophenyl)butan-1-one, are examples of modern synthetic strategies that can be applied and optimized using this system. mdpi.comhilarispublisher.com The insights gained from such studies can then be applied to the synthesis of other structurally related and valuable chiral amines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.